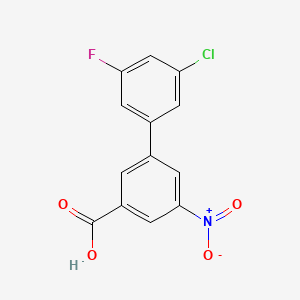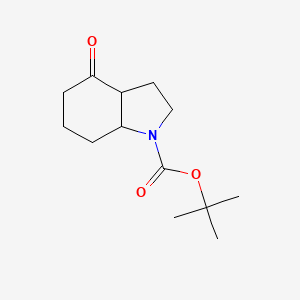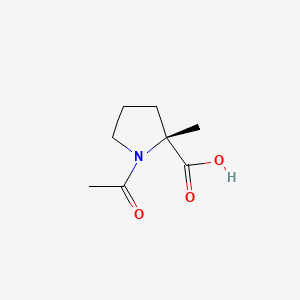
D-Proline, 1-acetyl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“D-Proline, 1-acetyl-2-methyl-” is a chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
Proline methanologues, which are analogues of proline that contain a bridged methylene group at different positions, have been synthesized . The stereocontrolled synthesis of different diastereoisomers, functionalized analogues, conformational and stereoelectronic features, as well as their utility as proline congeners in medicinally relevant compounds have been discussed .Molecular Structure Analysis
The molecular structure of “D-Proline, 1-acetyl-2-methyl-” is unique and its properties make it a valuable tool for studying protein synthesis, drug design, and enzymatic reactions.Chemical Reactions Analysis
Chiral proline is often used as an asymmetric organocatalyst for a variety of organic reactions . The reaction may proceed through either iminium catalysis, or enamine catalysis or bifunctional acid–base catalysis .Applications De Recherche Scientifique
Angiotensin-Converting Enzyme Inhibition
A series of 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives, including 1-acetyl-2-methyl-proline, have been synthesized and found to be potent angiotensin-converting enzyme (ACE) inhibitors, effective in lowering blood pressure in hypertensive rats. These compounds exhibit in vivo activity equivalent to captopril, a known ACE inhibitor, with specific derivatives showing significant activity due to their unique structural configurations (McEvoy, Lai, & Albright, 1983).
Conformational Analysis
Density Functional Theory (DFT) calculations have been used to study the conformational preferences of alpha-substituted proline analogs, including 1-acetyl-2-methyl-proline. These studies focus on the effects of substitution at the alpha position on the conformational behavior of proline, revealing distinct steric requirements for the substituent at the alpha carbon, which significantly influence the molecule's conformational preferences (Flores-Ortega et al., 2008).
Flavor Compound Formation in Rice
Research indicates that proline, including variants like 1-acetyl-2-methyl-proline, plays a role in the formation of 2-acetyl-1-pyrroline, a key flavor compound in aromatic rice varieties. Studies suggest that the presence of proline and its derivatives increases the concentration of this flavor compound, highlighting their significance in the biological formation of distinct aromas in rice (Yoshihashi, Hường, & Inatomi, 2002).
Proline-Based Drug Design
Proline and its derivatives, such as 1-acetyl-2-methyl-proline, are utilized as tectons in the design of bio-active substances, particularly in the development of angiotensin-converting enzyme inhibitors. This research emphasizes the importance of proline moieties in the rational design of pharmaceuticals, with a focus on modulating intermolecular interactions for effective drug development (Bojarska et al., 2020).
Collagen Synthesis Regulation
Studies have shown that proline derivatives, including 1-acetyl-2-methyl-proline, can influence collagen synthesis. For instance, N-Acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) has been observed to inhibit DNA and collagen synthesis in cardiac fibroblasts, suggesting a role for proline derivatives in regulating fibroblast proliferation and collagen production in the heart (Rhaleb et al., 2001).
Safety And Hazards
When handling “D-Proline, 1-acetyl-2-methyl-”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Propriétés
IUPAC Name |
(2R)-1-acetyl-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYPKQVDFIHEJ-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@]1(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Proline, 1-acetyl-2-methyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

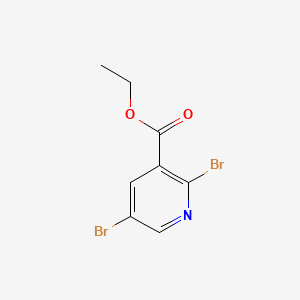
![N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide](/img/structure/B566841.png)
![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B566842.png)
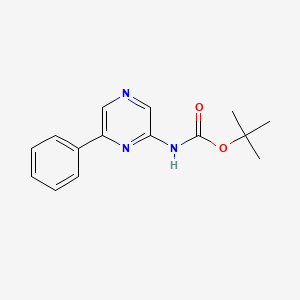
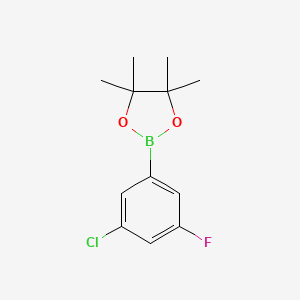
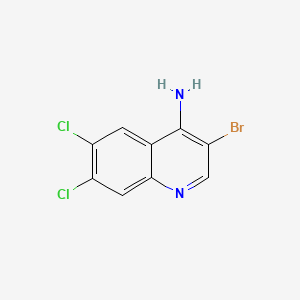
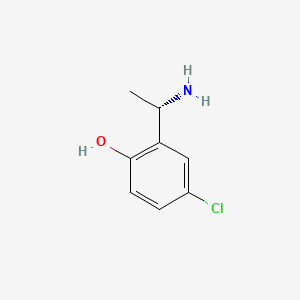
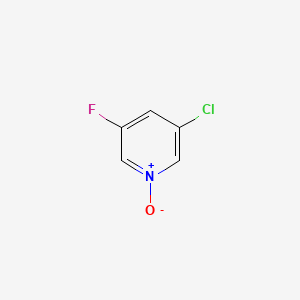
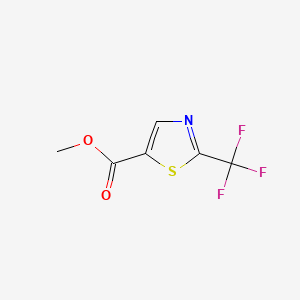
![Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B566852.png)
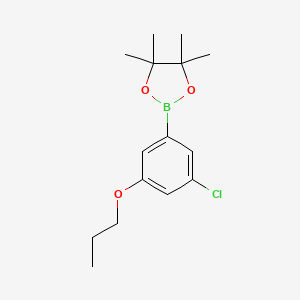
![2,4-difluoro-N-[2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B566860.png)
